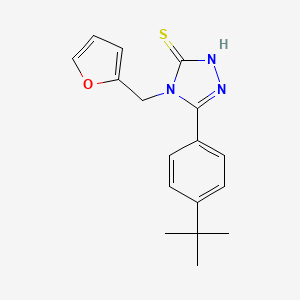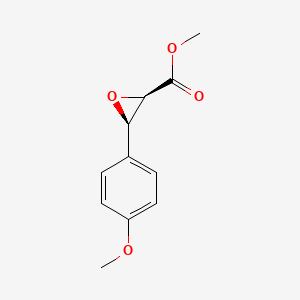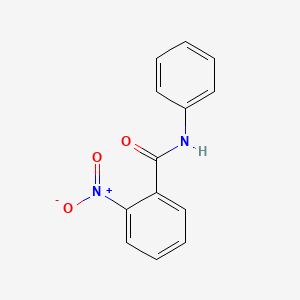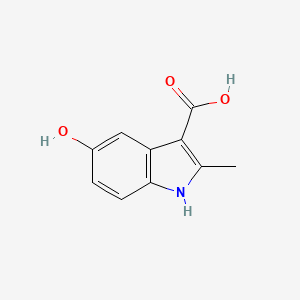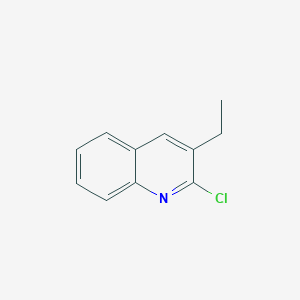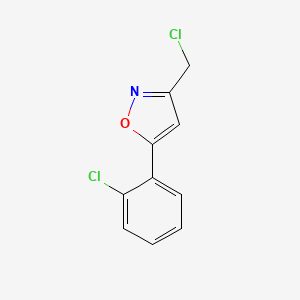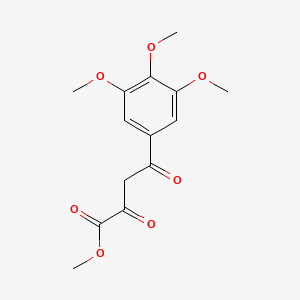
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Vue d'ensemble
Description
“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is a chemical compound with the molecular formula C14H16O7 . It has an average mass of 296.273 Da and a monoisotopic mass of 296.089600 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is characterized by its molecular formula C14H16O7 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.Physical And Chemical Properties Analysis
“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” has a molecular weight of 296.2726 . More detailed physical and chemical properties would require specific experimental data, which are not available in the current search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is involved in various synthetic pathways and chemical studies. For instance, its structural analogs have been synthesized for applications in organic chemistry, such as the development of polyol chains using specific linchpins, which are crucial for the production of complex organic molecules like roflamycoin polyol. The selectivity and efficiency of these synthetic processes often depend on the substituents and reaction conditions (Rychnovsky et al., 1999).
Herbicide Action Mechanism
Related compounds, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied for their herbicidal activity, particularly in controlling wild oat in wheat crops. These studies provide insights into the mode of action of these herbicides, including their auxin antagonistic properties and effects on plant growth and development (Shimabukuro et al., 1978).
Corrosion Inhibition
Compounds with structural similarities have also been explored for their potential in corrosion inhibition, particularly for copper protection. The design of such molecules often incorporates functional groups that enhance adsorption to metal surfaces and improve the protective efficiency in corrosive environments (Tansuğ et al., 2014).
Molecular Docking and Pharmacological Potential
Molecular docking studies have shown that certain butanoic acid derivatives can bind effectively to biological targets, suggesting potential pharmacological applications. These studies help in understanding the bioactive conformation of these compounds and their possible therapeutic uses (Vanasundari et al., 2018).
Analytical Methodologies
The derivatization of acidic herbicides for gas chromatography analysis highlights the utility of methyl esters in analytical chemistry, providing efficient methods for the detection and quantification of polar herbicides in environmental samples (Ranz et al., 2008).
Autoignition Studies
Research on methyl butanoate, a surrogate for biodiesel fuel components, contributes to a better understanding of the combustion and autoignition processes relevant to engine performance and emissions. Detailed kinetic studies of such esters help in optimizing fuel formulations for improved efficiency and reduced environmental impact (Jiao et al., 2015).
Propriétés
IUPAC Name |
methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O7/c1-18-11-5-8(6-12(19-2)13(11)20-3)9(15)7-10(16)14(17)21-4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVAYYTVCKRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378075 | |
| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
CAS RN |
70311-74-9 | |
| Record name | Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



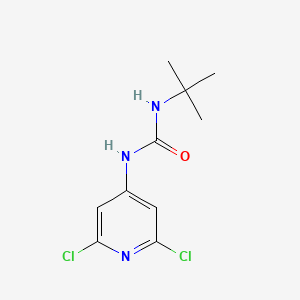
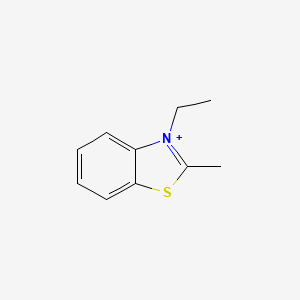
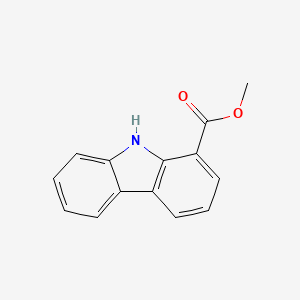
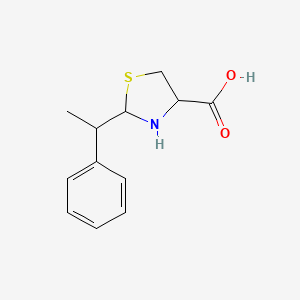
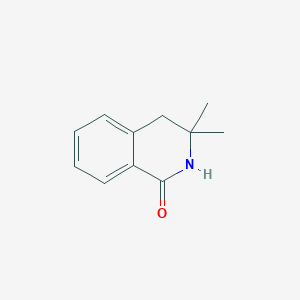
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)
